molecular formula C19H23N3O2 B8415157 N-benzyl-N'-(4-methoxyphenylcarbamoyl)piperazine

N-benzyl-N'-(4-methoxyphenylcarbamoyl)piperazine

Cat. No. B8415157
M. Wt: 325.4 g/mol
InChI Key: HMOJAESOEYBTKZ-UHFFFAOYSA-N
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Patent
US04607034

Procedure details

Suspension of 3.25 g. (10 mmole) of N-benzyl-N'-(4-methoxyphenylcarbamoyl)piperazine and 0.10 g. of 5%-palladium-carbon was stirred under hydrogen at 60° C. for 7 hours. After the catalyst was filtered off, ethanol was evaporated under reduced pressure to give 1.92 g. of the desired product as oily substance.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
81.7%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:24])[NH:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[C].[Pd]>[CH3:23][O:22][C:19]1[CH:20]=[CH:21][C:16]([NH:15][C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[O:24])=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(NC1=CC=C(C=C1)OC)=O
Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Suspension of 3.25 g
FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
ethanol was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 1.92 g

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC(=O)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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